molecular formula C7H4ClF3N2O3 B13438451 2-Chloro-4-trifluoromethoxy-6-nitroaniline

2-Chloro-4-trifluoromethoxy-6-nitroaniline

Cat. No.: B13438451
M. Wt: 256.56 g/mol
InChI Key: XKIXATKHMKCMJM-UHFFFAOYSA-N
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Description

2-Chloro-4-trifluoromethoxy-6-nitroaniline is an organic compound with the molecular formula C7H4ClF3N2O3 It is a derivative of aniline, featuring a chloro, trifluoromethoxy, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-trifluoromethoxy-6-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-trifluoromethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-trifluoromethoxy-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-trifluoromethoxy-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-trifluoromethoxy-6-nitroaniline involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular pathways involved in these reactions are influenced by the electronic properties of the trifluoromethoxy and chloro groups, which affect the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-trifluoromethoxy-6-nitroaniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C7H4ClF3N2O3

Molecular Weight

256.56 g/mol

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4ClF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2

InChI Key

XKIXATKHMKCMJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)OC(F)(F)F

Origin of Product

United States

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